molecular formula C20H25N5O2 B2843222 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 2034370-64-2

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2843222
CAS No.: 2034370-64-2
M. Wt: 367.453
InChI Key: USKCGJZPKZKCOQ-UHFFFAOYSA-N
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Description

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic compound. It is characterized by the presence of a cyclopropylpyridazinyl group, a piperazinyl group, and a methoxyphenylacetamide moiety. Compounds with such structures are often investigated for their potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopropylpyridazinyl intermediate: This could involve the cyclization of appropriate precursors under specific conditions.

    Piperazine coupling: The cyclopropylpyridazinyl intermediate is then reacted with piperazine under controlled conditions.

    Acetamide formation: The final step involves the coupling of the piperazinyl intermediate with 2-methoxyphenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or piperazinyl moieties.

    Reduction: Reduction reactions might target the pyridazinyl ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

Medicine

In medicine, compounds with similar structures are often explored for their potential as drugs, particularly in the treatment of neurological or psychiatric disorders.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins critical to cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2-chlorophenyl)acetamide
  • 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide might lie in its specific substitution pattern, which could confer distinct pharmacological properties or chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-27-18-5-3-2-4-17(18)21-20(26)14-24-10-12-25(13-11-24)19-9-8-16(22-23-19)15-6-7-15/h2-5,8-9,15H,6-7,10-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKCGJZPKZKCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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